

# Technical Guide: 1-ethyl-6-methylcyclohexene

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## Compound of Interest

Compound Name: 1-Ethyl-6-methylcyclohexene

CAS No.: 72018-30-5

Cat. No.: B13809179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-ethyl-6-methylcyclohexene** (CAS No: 72018-30-5), a substituted cyclic alkene.<sup>[1][2]</sup> Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from the closely related analogue, 1-methylcyclohexene, to predict its chemical behavior and provide relevant experimental frameworks.

## Chemical and Physical Properties

**1-ethyl-6-methylcyclohexene** is a cyclic alkene with the molecular formula C<sub>9</sub>H<sub>16</sub>.<sup>[1][2][3]</sup> Its structure consists of a six-membered ring containing one double bond, with an ethyl group at position 1 and a methyl group at position 6. The physicochemical properties, as computed by PubChem, are summarized below.<sup>[2]</sup>

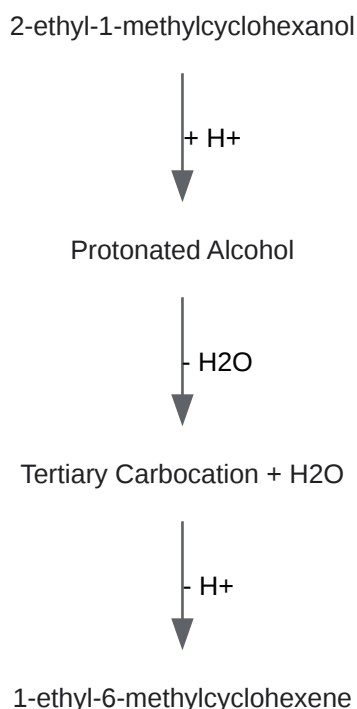
Property	Value	Reference
Molecular Formula	C9H16	[1][2][3]
Molecular Weight	124.22 g/mol	[1][2]
IUPAC Name	1-ethyl-6-methylcyclohexene	[2]
CAS Number	72018-30-5	[1][2]
InChIKey	SZQINPXYBNYCZ- UHFFFAOYSA-N	[2][3]
SMILES	<chem>CCC1=CCCCC1C</chem>	[2][3]
XLogP3-AA	3.1	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	1	[2]
Exact Mass	124.125200510 Da	[2]
Monoisotopic Mass	124.125200510 Da	[2]
Topological Polar Surface Area	0 Å <sup>2</sup>	[2]
Heavy Atom Count	9	[2]

## Synthesis of 1-ethyl-6-methylcyclohexene

The synthesis of **1-ethyl-6-methylcyclohexene** can be achieved through common methods for alkene synthesis, such as the dehydration of alcohols or the elimination of alkyl halides. The following protocols are adapted from established procedures for the synthesis of 1-methylcyclohexene.[4]

### Acid-Catalyzed Dehydration of 2-ethyl-1-methylcyclohexanol

This method involves the E1 elimination of a tertiary alcohol. The protonation of the hydroxyl group, followed by the loss of water, generates a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.



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Caption: E1 Dehydration Pathway.

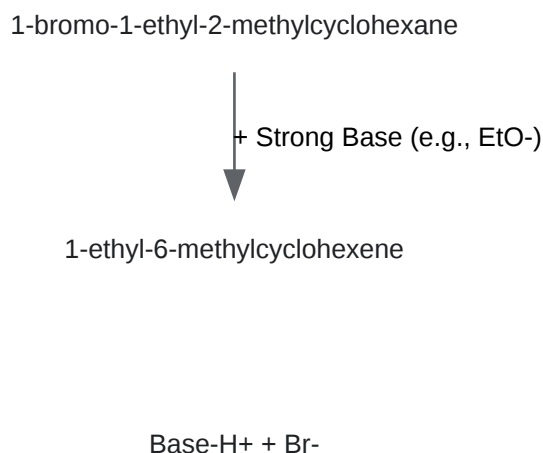
Experimental Protocol:

- To a 250 mL round-bottom flask, add 20 g of 2-ethyl-1-methylcyclohexanol.
- While stirring, slowly add 5 mL of concentrated sulfuric acid or 85% phosphoric acid dropwise.[5]
- Heat the mixture at 90-100 °C for 3 hours.
- After cooling to room temperature, distill the mixture to collect the crude product.
- Wash the distillate with a saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer with a suitable drying agent, such as anhydrous magnesium sulfate.[5]
- A final distillation should yield the purified **1-ethyl-6-methylcyclohexene**.

## Base-Induced Elimination from a Haloalkane

An E2 mechanism can be employed using a strong, non-nucleophilic base to promote the elimination of H-X from a corresponding alkyl halide, such as 1-bromo-1-ethyl-2-methylcyclohexane. Zaitsev's rule predicts that the more substituted alkene, **1-ethyl-6-methylcyclohexene**, will be the major product.



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Caption: E2 Elimination Pathway.

Experimental Protocol:

- Dissolve 15 g of 1-bromo-1-ethyl-2-methylcyclohexane in 100 mL of dry ethanol in a round-bottom flask.
- Add 2.5 g of sodium ethoxide (EtONa) to the solution.
- Reflux the mixture for 2 hours.
- After cooling, filter the solution to remove any precipitated sodium salts.

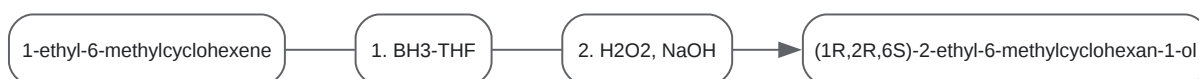
- Remove the ethanol via distillation.
- The remaining liquid can be purified by vacuum distillation to yield **1-ethyl-6-methylcyclohexene**.

## Key Reactions of 1-ethyl-6-methylcyclohexene

The trisubstituted double bond in **1-ethyl-6-methylcyclohexene** is the site of its reactivity, making it susceptible to various electrophilic addition reactions.

### Hydroboration-Oxidation: Anti-Markovnikov Addition

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. The bulky borane reagent adds preferentially to the less substituted carbon of the double bond.



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Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol:

- In a flame-dried flask under an inert atmosphere, dissolve **1-ethyl-6-methylcyclohexene** (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C.
- Slowly add a solution of borane-THF complex (BH<sub>3</sub>-THF, 1.1 eq) dropwise.
- Allow the reaction to stir at room temperature for 2 hours.
- Cool the mixture back to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H<sub>2</sub>O<sub>2</sub>.
- Stir at room temperature for 1 hour.

- Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Purification by flash column chromatography will yield the alcohol product.

## Epoxidation

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide across the double bond.

Experimental Protocol:

- Dissolve **1-ethyl-6-methylcyclohexene** in a chlorinated solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Cool the solution in an ice bath.
- Add m-CPBA (1.1 equivalents) portion-wise.
- Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
- Wash the organic layer with a 10% sodium sulfite solution, followed by saturated sodium bicarbonate and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and carefully concentrate under reduced pressure to obtain the epoxide.

## Predicted Spectroscopic Data

While specific spectra for **1-ethyl-6-methylcyclohexene** are not readily available, its key features in <sup>1</sup>H and <sup>13</sup>C NMR can be predicted based on the analysis of similar structures like 1-methylcyclohexene.<sup>[6]</sup>

## Predicted <sup>1</sup>H NMR Features

- Olefinic Proton: No olefinic proton is present as the double bond is fully substituted. This is a key distinguishing feature.

- Allylic Protons: Protons on the carbons adjacent to the double bond (C3 and the CH of the methyl-bearing C6) would appear as multiplets.
- Ethyl Group: A quartet for the CH<sub>2</sub> group and a triplet for the CH<sub>3</sub> group.
- Methyl Group: A doublet for the methyl group at C6, split by the adjacent proton.
- Cyclohexane Ring Protons: A series of complex multiplets for the remaining CH<sub>2</sub> groups.

## Predicted <sup>13</sup>C NMR Features

- Olefinic Carbons: Two signals in the downfield region (approx. 120-140 ppm) corresponding to the sp<sup>2</sup> hybridized carbons of the double bond.
- Alkyl Carbons: Signals in the upfield region (approx. 15-40 ppm) for the sp<sup>3</sup> hybridized carbons of the ethyl group, the methyl group, and the cyclohexene ring.

## Conclusion

**1-ethyl-6-methylcyclohexene** is a versatile intermediate in organic synthesis. While direct experimental data is sparse, its synthesis and reactivity can be reliably predicted based on well-established chemical principles demonstrated by analogous compounds. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, including as a building block in the development of new chemical entities. The unambiguous characterization of this molecule and its reaction products would rely on standard spectroscopic techniques, primarily <sup>1</sup>H and <sup>13</sup>C NMR, which would show a distinct set of signals as predicted.

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## References

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